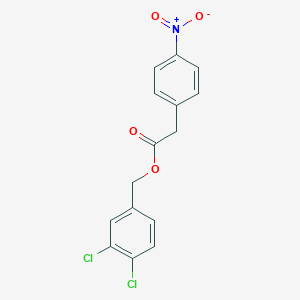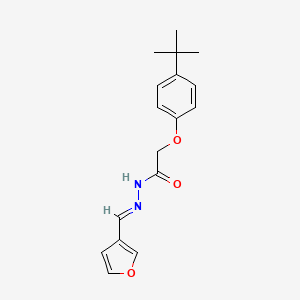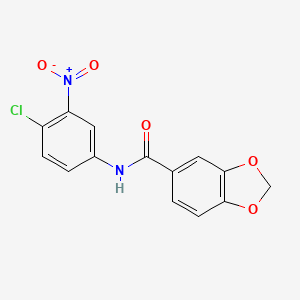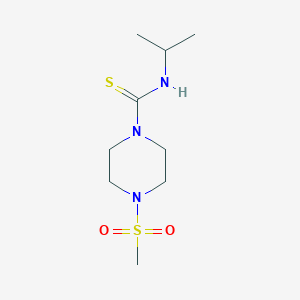
3,4-dichlorobenzyl (4-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichlorobenzyl (4-nitrophenyl)acetate, also known as DCB-NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 4-nitrophenylacetate, which is a commonly used substrate for enzymatic assays. DCB-NPA has been used as a tool for studying the mechanism of action of various enzymes, as well as for investigating the biochemical and physiological effects of different compounds.
作用機序
The mechanism of action of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is based on its interaction with serine hydrolases. This compound is hydrolyzed by these enzymes in a two-step process, involving the formation of an acyl-enzyme intermediate followed by the release of the 4-nitrophenol leaving group. The rate of hydrolysis of this compound can be used to determine the activity of serine hydrolases, as well as to study the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or system being studied. For example, this compound has been used to identify inhibitors of fatty acid amide hydrolase, an enzyme involved in the regulation of pain and inflammation. This compound has also been used to study the role of serine hydrolases in the metabolism of endocannabinoids, which are lipid signaling molecules involved in a variety of physiological processes.
実験室実験の利点と制限
One major advantage of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is its versatility as a substrate for serine hydrolases. This compound can be used to study a wide range of enzymes and systems, making it a valuable tool for many different types of research. However, there are also some limitations to the use of this compound. For example, some enzymes may have low activity towards this substrate, or may require specific conditions for optimal activity. Additionally, this compound may not be suitable for studying enzymes that require other types of substrates or cofactors.
将来の方向性
There are many potential future directions for research involving 3,4-dichlorobenzyl (4-nitrophenyl)acetate. One area of interest is the development of new inhibitors of serine hydrolases, which could have applications in the treatment of various diseases. Another area of research is the study of the role of serine hydrolases in lipid metabolism, which could provide insights into the regulation of physiological processes such as inflammation and pain. Additionally, this compound could be used as a tool for studying the structure and function of serine hydrolases, which could lead to the development of new drugs and therapies.
合成法
3,4-dichlorobenzyl (4-nitrophenyl)acetate can be synthesized by reacting 3,4-dichlorobenzyl alcohol with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
3,4-dichlorobenzyl (4-nitrophenyl)acetate has been used in a variety of scientific research applications, including enzyme kinetics studies, drug discovery, and protein-protein interaction assays. One major application of this compound is in the study of serine hydrolases, which are a family of enzymes that play important roles in a variety of biological processes. This compound is a substrate for many serine hydrolases, and its hydrolysis by these enzymes can be monitored using various analytical techniques.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-(4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-13-6-3-11(7-14(13)17)9-22-15(19)8-10-1-4-12(5-2-10)18(20)21/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGZBTVLIQFQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)
![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)

![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)

![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

